molecular formula C10H7BrClN B6285739 4-bromo-2-chloronaphthalen-1-amine CAS No. 51670-71-4

4-bromo-2-chloronaphthalen-1-amine

Cat. No. B6285739
CAS RN: 51670-71-4
M. Wt: 256.5
InChI Key:
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Description

4-Bromo-2-chloronaphthalen-1-amine (BCNA) is an organic compound belonging to the naphthalene family. It is a white crystalline solid that is insoluble in water. BCNA is used in various scientific research applications due to its unique characteristics. It has been used as a reagent for the synthesis of various compounds, as a fluorescent probe for biochemical and physiological studies, and as an inhibitor of enzymes.

Future Directions

For more detailed information, refer to the relevant documents and safety data sheets .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-chloronaphthalen-1-amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-naphthol", "4-bromo-1-chlorobenzene", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "ammonia", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-naphthol to 2-naphthol-1-amine", "2-naphthol is dissolved in a mixture of water and ethanol, and sodium hydroxide is added to the solution. The mixture is heated to reflux, and then cooled to room temperature. A solution of sodium nitrite in water is added dropwise to the mixture, followed by hydrochloric acid. The resulting mixture is stirred for 30 minutes, and then filtered to obtain 2-naphthol-1-amine as a yellow solid.", "Step 2: Conversion of 4-bromo-1-chlorobenzene to 4-bromo-2-chloronitrobenzene", "4-bromo-1-chlorobenzene is dissolved in a mixture of water and ethanol, and sodium hydroxide is added to the solution. The mixture is heated to reflux, and then cooled to room temperature. A solution of sodium nitrite in water is added dropwise to the mixture, followed by hydrochloric acid. The resulting mixture is stirred for 30 minutes, and then filtered. The resulting solid is dissolved in concentrated sulfuric acid, and then slowly added to a mixture of concentrated nitric acid and water. The resulting mixture is stirred for 1 hour, and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 4-bromo-2-chloronitrobenzene as a yellow solid.", "Step 3: Reduction of 4-bromo-2-chloronitrobenzene to 4-bromo-2-chloroaniline", "4-bromo-2-chloronitrobenzene is dissolved in ethanol, and ammonia is added to the solution. The mixture is heated to reflux, and then stirred for 1 hour. The resulting mixture is cooled to room temperature, and then filtered. The resulting solid is washed with water and dried to obtain 4-bromo-2-chloroaniline as a yellow solid.", "Step 4: Conversion of 4-bromo-2-chloroaniline to 4-bromo-2-chloronaphthalen-1-amine", "4-bromo-2-chloroaniline is dissolved in a mixture of water and ethanol, and sodium bicarbonate is added to the solution. The mixture is heated to reflux, and then cooled to room temperature. The resulting solid is filtered and washed with water to obtain 4-bromo-2-chloronaphthalen-1-amine as a yellow solid." ] }

CAS RN

51670-71-4

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

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